![molecular formula C20H20N4O3S2 B2700068 4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine CAS No. 1251704-28-5](/img/structure/B2700068.png)
4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridine rings are aromatic, which could contribute to the compound’s stability and reactivity. The thiomorpholine ring, which contains a sulfur atom, could also influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxadiazole and pyridine rings could make the compound more soluble in water. The methoxy group could also influence the compound’s solubility and reactivity .Applications De Recherche Scientifique
Insecticidal Applications
Compounds with pyridine derivatives have been synthesized and evaluated for their insecticidal activities. For instance, a study demonstrated that certain pyridine derivatives exhibit significant insecticidal activity, with one compound showing about 4-fold the activity of a standard insecticide, acetamiprid, against cowpea aphid (Bakhite et al., 2014). This highlights the potential of such compounds in developing new insecticides.
Antimicrobial Activities
Research has also focused on the antimicrobial properties of related compounds. For example, some new 1,2,4-triazoles and their derivatives have been synthesized and evaluated for antimicrobial activities, showing that these compounds exhibit good to moderate activity against various microorganisms (Bayrak et al., 2009). This suggests their potential use in combating microbial infections.
Corrosion Inhibition
Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. The study found that these compounds act as effective corrosion inhibitors, providing protection to steel surfaces (Chaitra et al., 2016). This application is crucial for extending the life of metal structures and components in various industries.
Thermo-physical Properties
The thermo-physical properties of certain 1,3,4-oxadiazole derivatives have been systematically characterized, providing insights into how structural modifications affect various parameters like Gibbs energy of activation, enthalpy, and entropy (Godhani et al., 2013). Understanding these properties is essential for designing compounds with desired physical and chemical characteristics.
Mécanisme D'action
Orientations Futures
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. This could involve modifying the structure to improve its effectiveness, reduce side effects, or alter its pharmacokinetic properties .
Propriétés
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-26-16-5-2-14(3-6-16)19-22-20(27-23-19)15-4-7-17(21-12-15)29-13-18(25)24-8-10-28-11-9-24/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHFAACCKZPCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

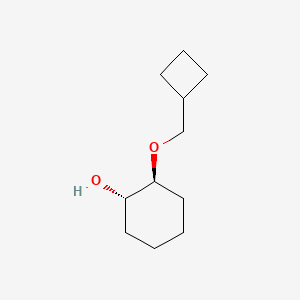
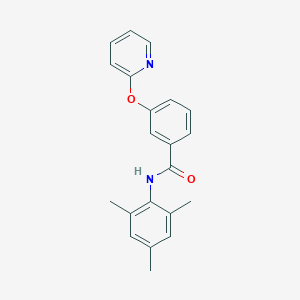
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)
![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)
![2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2699991.png)
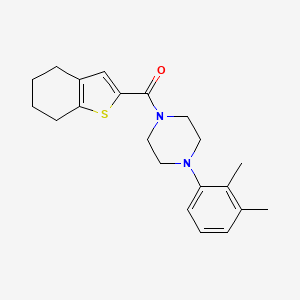
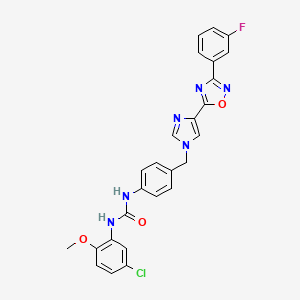
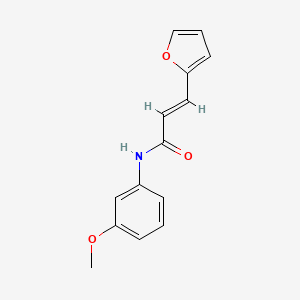
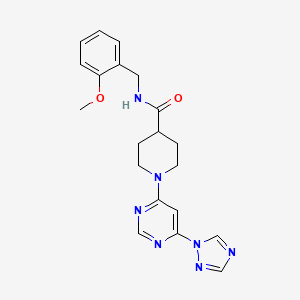
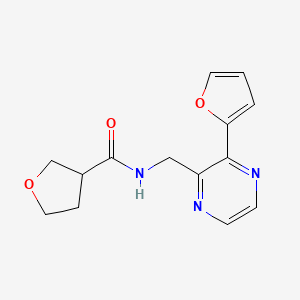
![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)
